1-((2,2-Dimethyl-1,3-dioxan-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-((2,2-Dimethyl-1,3-dioxan-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a dioxaborolane group and a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,2-Dimethyl-1,3-dioxan-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the dioxaborolane group: This step often involves the use of boronic acids or boronate esters under Suzuki-Miyaura coupling conditions.
Attachment of the dioxane moiety: This can be done through nucleophilic substitution reactions or other suitable organic transformations.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((2,2-Dimethyl-1,3-dioxan-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for coupling reactions: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its boron-containing moiety makes it useful in cross-coupling reactions.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure could interact with biological targets in novel ways.
Industry
In materials science, the compound could be used to develop new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 1-((2,2-Dimethyl-1,3-dioxan-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The boron atom in the dioxaborolane group can form reversible covalent bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a bromophenyl group instead of the dioxane moiety.
1-(2,2-Dimethyl-1,3-dioxan-5-yl)-4-(phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of the dioxaborolane moiety.
Uniqueness
The combination of the dioxane and dioxaborolane groups in 1-((2,2-Dimethyl-1,3-dioxan-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it unique. This dual functionality can provide distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C16H27BN2O4 |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxan-5-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H27BN2O4/c1-14(2)15(3,4)23-17(22-14)13-7-18-19(9-13)8-12-10-20-16(5,6)21-11-12/h7,9,12H,8,10-11H2,1-6H3 |
InChI Key |
KRVPXTMTGPYWIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3COC(OC3)(C)C |
Origin of Product |
United States |
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